5-chloro-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique molecular structure that includes a pyrimidine ring, a tetrahydrothiophene moiety, and various functional groups such as chlorobenzyl and methylsulfanyl. The compound's IUPAC name reflects its detailed chemical structure, which is crucial for understanding its properties and potential uses.
The compound can be sourced from chemical suppliers and databases that specialize in pharmaceutical compounds. Its CAS number is 873080-77-4, which facilitates identification in various chemical registries.
5-chloro-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide belongs to the class of carboxamides, specifically those containing heterocyclic structures. It may exhibit biological activity due to the presence of halogen atoms and sulfur-containing groups.
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrimidine core and the introduction of various substituents. Common methods may include:
The synthesis may require specific conditions such as temperature control, pH adjustments, and the use of catalysts or protecting groups to ensure selectivity and yield. Advanced techniques like high-performance liquid chromatography (HPLC) may be employed for purification.
The molecular structure of 5-chloro-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide can be represented using structural formulas that highlight its functional groups:
O[C@@H](CNC(=O)c1ccc(Cl)s1)CNc2ccc(cc2)N3CCOCC3=O
InChI=1S/C18H20ClN3O4S/c19-16-6-5-15(27-16)18(25)21-10-14(23)9-20-12-1-3-13(4-2-12)22-7-8-26-11-17(22)24/h1-6,14,20,23H,7-11H2,(H,21,25)/t14-/m1/s1
The compound may participate in various chemical reactions typical for amides and heterocycles:
Reactivity may depend on factors such as solvent choice, temperature, and reaction time. Analytical techniques like NMR spectroscopy and mass spectrometry are often used to monitor reactions and confirm product identity.
The mechanism of action for 5-chloro-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is not fully elucidated but may involve:
Studies on similar compounds suggest that modifications in the molecular structure can significantly influence their biological activity and efficacy.
The physical properties include:
Key chemical properties include:
Relevant data from studies indicate that compounds with similar structures often exhibit moderate stability but can degrade under extreme conditions.
5-chloro-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has potential applications in:
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8